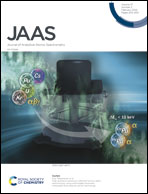Improving laser-induced breakdown spectroscopy regression models via transfer learning†
Journal of Analytical Atomic Spectrometry Pub Date: 2022-08-12 DOI: 10.1039/D2JA00180B
Abstract
Laser-induced breakdown spectroscopy (LIBS) is a well-established analytical tool with relevance in extra-terrestrial exploration. Despite considerable efforts towards the development of calibration-free LIBS approaches, these are currently outperformed by calibration-based approaches to semi-quantitative LIBS analyses. However, the construction of robust calibration models often requires large calibration datasets owing to the extensive matrix effects plaguing the LIBS performance. Moreover, LIBS data are sensitive to changes in the apparatus. Hence, a calibration model constructed for one LIBS system is seldom applicable to a distinct LIBS system. A notable example are the LIBS instruments included in the currently active Mars Rovers' analytical suites, the ChemCam and SuperCam LIBS instruments; while the two instruments exhibit relatively small differences, they required the collection of two separate calibration datasets. Currently, these two datasets are used exclusively for the system they were collected for. In this work, we demonstrate that calibration models constructed for the SuperCam instrument can be improved using data obtained with the ChemCam instrument. Namely, we take advantage of the partial overlap between the targets used to collect the two calibration datasets. Using this overlap, we approximate the function transforming ChemCam spectra into their SuperCam equivalent. Subsequently, the transformed spectra are used to extend the training data available for the regression model constructed for the SuperCam instrument. The proposed approach considerably improves the performance of convolutional neural network regression models.

Recommended Literature
- [1] Synthetic paramontroseite VO2 with good aqueous lithium–ion battery performance†
- [2] Relations between the synthesis conditions, composition, microstructure and superconducting properties of Bi-2212 based composites
- [3] Detection of uric acid based on doped ZnO/Ag2O/Co3O4 nanoparticle loaded glassy carbon electrode†
- [4] Enhancement of triboelectricity based on fully organic composite films with a conducting polymer†
- [5] The structural transition of bimetallic Ag–Au from core/shell to alloy and SERS application†
- [6] Performance and durability of anion exchange membrane water electrolyzers using down-selected polymer electrolytes
- [7] Observational constraints on particle acidity using measurements and modelling of particles and gases
- [8] Aluminum borate nanowires from the pyrolysis of polyaminoborane precursors†
- [9] Synthesis of self-healable waterborne isocyanate-free poly(hydroxyurethane)-based supramolecular networks by ionic interactions†
- [10] A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 18860-78-1
-
CAS no.: 107231-15-2









